molecular formula C19H25NO4 B2835782 Boc-(R)-alpha-(3-phenyl-allyl)-proline CAS No. 959572-16-8

Boc-(R)-alpha-(3-phenyl-allyl)-proline

Cat. No.: B2835782
CAS No.: 959572-16-8
M. Wt: 331.412
InChI Key: ZBMUTXFJZDGZLP-SSVWKNEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-alpha-(3-phenyl-allyl)-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an alpha-positioned 3-phenyl-allyl group, and a proline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(3-phenyl-allyl)-proline typically involves the following steps:

    Protection of Proline: The proline molecule is first protected by introducing a Boc group. This is usually achieved by reacting proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Allylation: The protected proline is then subjected to allylation. This involves the introduction of the 3-phenyl-allyl group at the alpha position. The reaction can be carried out using a palladium-catalyzed allylic substitution reaction, where the allyl group is transferred from an allylic acetate or carbonate to the proline derivative.

    Purification: The final product is purified using techniques such as column chromatography to obtain Boc-®-alpha-(3-phenyl-allyl)-proline in high purity.

Industrial Production Methods

Industrial production of Boc-®-alpha-(3-phenyl-allyl)-proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, solvents, and purification methods to ensure the production of high-quality material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(3-phenyl-allyl)-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the allyl group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated or partially reduced compounds.

Scientific Research Applications

Boc-®-alpha-(3-phenyl-allyl)-proline has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its proline backbone.

    Industry: Boc-®-alpha-(3-phenyl-allyl)-proline can be used in the production of fine chemicals and pharmaceuticals, serving as an intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of Boc-®-alpha-(3-phenyl-allyl)-proline involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, while the proline backbone and 3-phenyl-allyl group contribute to the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

    Boc-®-alpha-(3-phenyl-ethyl)-proline: Similar in structure but with an ethyl group instead of an allyl group.

    Boc-®-alpha-(3-phenyl-propyl)-proline: Contains a propyl group instead of an allyl group.

    Boc-®-alpha-(3-phenyl-methyl)-proline: Features a methyl group in place of the allyl group.

Uniqueness

Boc-®-alpha-(3-phenyl-allyl)-proline is unique due to the presence of the 3-phenyl-allyl group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in asymmetric synthesis and as a versatile building block in organic chemistry.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMUTXFJZDGZLP-SSVWKNEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(C/C=C/C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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